Oxohydrastinine
Overview
Description
Oxohydrastinine is an alkaloid with the molecular formula C11H11NO3 . It is a powder in physical form . It has been isolated from Hypecoum leptocarpum, along with other alkaloids .
Molecular Structure Analysis
The molecular weight of Oxohydrastinine is 205.2 g/mol . The exact structure is not provided in the search results, but it is confirmed to be consistent with its molecular formula and weight .
Physical And Chemical Properties Analysis
Oxohydrastinine is a powder . It has a molecular weight of 205.2 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
However, isoquinoline alkaloids, the class of compounds to which Oxyhydrastinine belongs, are known to have a wide range of biological activities and are important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
In the field of chemistry, Oxyhydrastinine has been synthesized from phenyl vinyl sulfoxide via the Pummerer type rearrangement . This efficient synthesis method could potentially be used in the development of new drugs or other applications.
- Isoquinoline alkaloids are used as components of anti-cancer, anti-malarial, and some other drugs . They are considered promising drug candidates .
- Oxyhydrastinine has been synthesized from phenyl vinyl sulfoxide via the Pummerer type rearrangement . This efficient synthesis method could potentially be used in the development of new drugs .
- Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention .
Pharmaceutical Industry
Dyes Industry
Food Industry
Safety And Hazards
properties
IUPAC Name |
6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVXEAALLSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203693 | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyhydrastinine | |
CAS RN |
552-29-4 | |
Record name | Oxyhydrastinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyhydrastinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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